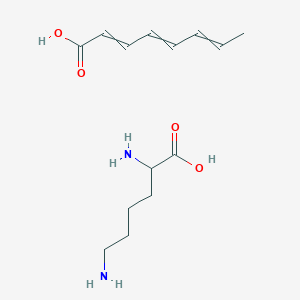
2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine octatrienoate is a bioactive chemical.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Beta-oxidation
Research on octa-2,4,6-trienoic acid has explored its role in metabolic pathways, particularly focusing on the mitochondrial beta-oxidation process. This unsaturated fatty acid with conjugated double bonds is a respiratory substrate of coupled rat liver mitochondria, undergoing beta-oxidation facilitated by specific enzymes like NADPH-dependent 2,4-dienoyl-CoA reductase. This process is crucial for the complete degradation of polyunsaturated fatty acids with conjugated double bonds (Wang & Schulz, 1989).
Spectrophotometric Analysis
The quantification of 2,6-diaminohexanoic acid, a substance used in pharmaceutical formulations, has been the subject of analytical chemistry studies. Spectrophotometric methods in the ultraviolet region have been validated for accurately determining the quantitative composition of this compound, demonstrating its significance in the quality control of pharmaceutical substances (Kucherenko et al., 2018).
Biochemical Studies in Plants
The biochemical behavior of 2,6-diaminohexanoic acid has been studied in various biological systems, including its absorption and reaction at different pH levels in a cactus species, Euphorbia trigona. This research contributes to our understanding of essential amino acids in plant biology and their interactions with environmental factors (Sabir et al., 2017).
Biochemical Synthesis and Applications
The biochemical synthesis and applications of compounds related to 2,6-diaminohexanoic acid and octa-2,4,6-trienoic acid are explored in various studies. These include the development of methods for synthesizing related compounds and understanding their role in different biological and chemical processes. For instance, the study of enzymatic oxidation in algae and the synthesis of novel compounds through chemical reactions are areas where these compounds find application (Hamberg, 1993).
Propiedades
Número CAS |
1226758-30-0 |
|---|---|
Nombre del producto |
2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid |
Fórmula molecular |
C14H24N2O4 |
Peso molecular |
284.35 |
Nombre IUPAC |
L-lysine compound with (2E,4E,6E)-octa-2,4,6-trienoic acid (1:1) |
InChI |
InChI=1S/C8H10O2.C6H14N2O2/c1-2-3-4-5-6-7-8(9)10;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/b3-2+,5-4+,7-6+;/t;5-/m.0/s1 |
Clave InChI |
OEYUNABQRGCAIM-HQNWCZRTSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.C/C=C/C=C/C=C/C(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lysine octatrienoate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



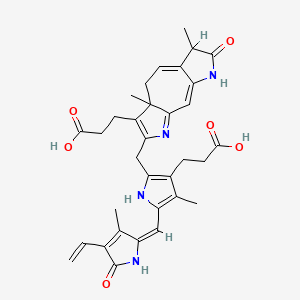
![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)
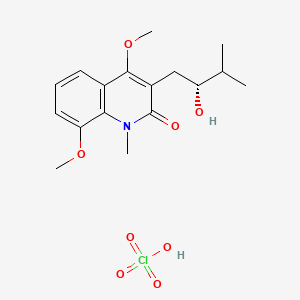
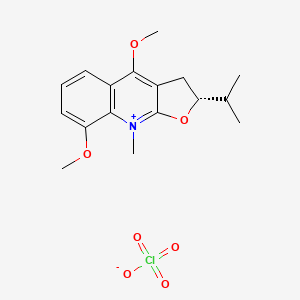
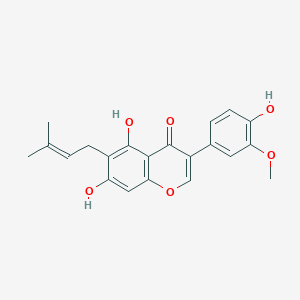

![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)
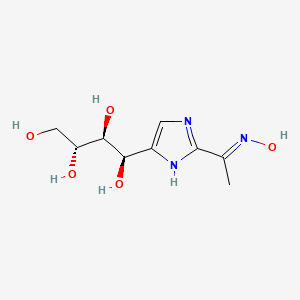

![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)


